1-Bromo-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene
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Overview
Description
1-Bromo-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom, a methyl group, and a pentafluoroethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma complex intermediate, followed by the substitution of a hydrogen atom with a bromine atom. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve the bromination of 2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene under controlled conditions. The process includes the use of bromine and a suitable solvent, with temperature and reaction time being carefully monitored to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution: Products include 2-methyl-4-(1,1,2,2,2-pentafluoroethyl)phenol or 2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzonitrile.
Oxidation: Products include 2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzoic acid.
Reduction: Products include 2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene.
Scientific Research Applications
1-Bromo-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pentafluoroethyl group can influence the compound’s reactivity and binding affinity, leading to specific biochemical pathways being activated or inhibited.
Comparison with Similar Compounds
1-Bromo-2-methylbenzene: Lacks the pentafluoroethyl group, resulting in different chemical properties and reactivity.
1-Bromo-4-methylbenzene: Similar structure but without the pentafluoroethyl group, leading to variations in applications and reactions.
1-Bromo-2-methyl-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a pentafluoroethyl group, affecting its chemical behavior.
Uniqueness: 1-Bromo-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric effects. This makes it valuable in specific synthetic applications and research studies where such properties are desired.
Properties
IUPAC Name |
1-bromo-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF5/c1-5-4-6(2-3-7(5)10)8(11,12)9(13,14)15/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKCHNZVTGAATN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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